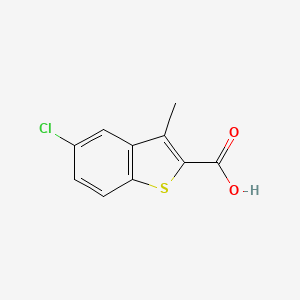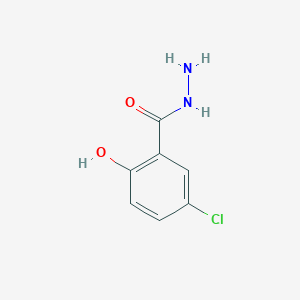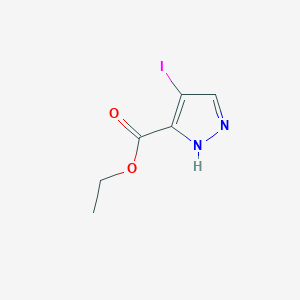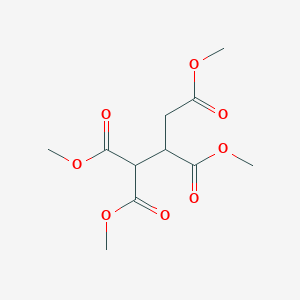
1,3-Bis(phenylphosphino)propane
Overview
Description
1,3-Bis(phenylphosphino)propane is an organophosphorus compound with the formula Ph2P(CH2)3PPh2 . It is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Molecular Structure Analysis
The molecular formula of 1,3-Bis(phenylphosphino)propane is C27H26P2 . Its molecular weight is 412.4429 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound serves as a bidentate ligand forming six-membered C3P2M chelate ring with a natural bite angle of 91° . For example, the complex dichloro (1,3-bis(diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate . This nickel complex serves as a catalyst for the Kumada coupling reaction . It is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .Physical And Chemical Properties Analysis
The compound is a white solid . It is soluble in chlorocarbons . Its molar mass is 412.453 g·mol−1 .Scientific Research Applications
Polymer Synthesis
1,3-Bis(phenylphosphino)propane (dppp) has been utilized in the controlled synthesis of polyfluorenes. Sui et al. (2015) investigated its role in Kumada catalyst transfer polycondensation, demonstrating its effectiveness in producing poly(9,9-dioctylfluorene)s and fluorene-thiophene block copolymers with high molecular weights. The study highlights dppp's potential in polymer chemistry for creating high-performance materials with specific properties (Sui et al., 2015).
Catalysis in Chemical Reactions
1,3-Bis(phenylphosphino)propane is involved in the formation of various metal carbonyl complexes, as detailed by Baacke et al. (1980). Their research explored the synthesis, reactivity, and structure of molybdenum and nickel carbonyl complexes using dppp, contributing valuable insights to the field of coordination chemistry and catalysis (Baacke et al., 1980).
Antibacterial Activity and Spectroscopic Properties
Yuan et al. (2016) synthesized new polynuclear silver(I) complexes with 1,3-bis(diphenylphosphino)propane and investigated their antibacterial activity and spectroscopic properties. The study demonstrates the potential of dppp in the development of metal-based antibacterial agents and materials with unique optical properties (Yuan et al., 2016).
Material Science and Nanotechnology
1,3-Bis(phenylphosphino)propane has been used in the synthesis of nonsymmetric palladium complexes, as investigated by Meier et al. (2003). These complexes show potential as efficient catalysts for producing flexible propene/CO copolymer materials with ultrahigh molecular weight, highlighting the relevance of dppp in advanced material science and nanotechnology (Meier et al., 2003).
Organic Synthesis and Drug Development
Xiao et al. (1999) explored the thiocarbonylation of conjugated enynes with thiols and carbon monoxide, catalyzed by palladium complexes using 1,3-bis(diphenylphosphino)propane. This reaction showcases the role of dppp in facilitating complex organic transformations, which could be significant in pharmaceutical synthesis and drug development (Xiao et al., 1999).
Mechanism of Action
The compound is used in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . It is also used in the development of biologically active metal coordination complexes because of its ability to coordinate well with the metals via monodentate .
Safety and Hazards
properties
IUPAC Name |
phenyl(3-phenylphosphanylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18P2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRJUHUOZDFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)PCCCPC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402440 | |
| Record name | 1,3-BIS(PHENYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(phenylphosphino)propane | |
CAS RN |
28240-66-6 | |
| Record name | 1,3-BIS(PHENYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)





